![molecular formula C16H18N4O B5623114 N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)
N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine involves multi-step processes including condensation, chlorination, and reactions with ethane-1,2-diamine or similar amines. For example, synthesis involving the condensation of methoxybenzoic acid with ethane-1,2-diamine derivatives has been described, highlighting the complexity and precision required in the synthesis of such compounds (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using X-ray diffraction and density functional theory (DFT). These analyses provide insights into the optimized geometric bond lengths, bond angles, and the electronic characteristics of the compound, such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) surface map (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with a variety of nucleophiles, leading to the formation of diverse derivatives. These reactions are pivotal for creating compounds with potential biological activities, demonstrating the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Farouk et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-21-10-13-8-16(20-11-19-13)17-7-6-12-9-18-15-5-3-2-4-14(12)15/h2-5,8-9,11,18H,6-7,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSZSTDIYQTWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-YL)ethyl]-6-(methoxymethyl)pyrimidin-4-amine |
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